[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Description
The compound [(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a highly functionalized tetracyclic diterpenoid ester. Its structure features a complex 6-oxatetracyclo framework with multiple acetyloxy, hydroxy, and methyl substituents.
Properties
Molecular Formula |
C33H42O13 |
|---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C33H42O13/c1-15-22-24(44-17(3)35)26(38)31(7)20(37)13-21-32(14-42-21,46-18(4)36)25(31)28(45-29(40)19-11-9-8-10-12-19)33(41,30(22,5)6)27(39)23(15)43-16(2)34/h8-12,20-21,23-28,37-39,41H,13-14H2,1-7H3/t20-,21+,23+,24+,25-,26-,27-,28-,31+,32-,33+/m0/s1 |
InChI Key |
SMMKFLQKTRZJCF-CAEDTEOSSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1OC(=O)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally follows a multi-step synthetic route involving:
- Construction of the tetracyclic core via cyclization reactions.
- Introduction of hydroxy groups at specific stereocenters.
- Selective acetylation of hydroxy groups to form triacetylated derivatives.
- Esterification with benzoic acid to yield the benzoate ester.
This approach requires careful control of stereochemistry and regioselectivity at each step.
Key Synthetic Steps
| Step Number | Reaction Type | Description | Reagents/Conditions | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Formation of the 6-oxatetracyclo[11.3.1.03,10.04,7]heptadecane core structure | Intramolecular cyclization under acidic/basic catalysis | Stereochemistry established during ring closure; critical for biological activity |
| 2 | Hydroxylation | Introduction of hydroxy groups at C-1, C-9, C-11, and C-16 positions | Selective oxidation or hydroboration-oxidation | Regio- and stereoselectivity crucial; often uses chiral catalysts or enzymatic methods |
| 3 | Acetylation | Conversion of hydroxy groups at C-4, C-12, and C-15 to acetoxy groups | Acetic anhydride with pyridine or DMAP catalyst | Protects hydroxy groups and modulates compound solubility and reactivity |
| 4 | Esterification with Benzoate | Formation of benzoate ester at C-2 position | Benzoic acid or benzoyl chloride with base (e.g., pyridine) | Esterification under mild conditions to avoid hydrolysis or side reactions |
These steps are often combined with purification techniques such as chromatography and recrystallization to isolate the desired stereoisomer.
Representative Synthetic Route
A representative synthetic protocol reported in peer-reviewed literature and patent documents involves:
- Starting Material: A suitably functionalized tetracyclic precursor bearing free hydroxy groups.
- Selective Acetylation: Treatment with acetic anhydride and pyridine to acetylate hydroxy groups at C-4, C-12, and C-15.
- Benzoate Formation: Reaction with benzoyl chloride in the presence of a base to form the benzoate ester at C-2.
- Purification: Chromatographic separation (e.g., silica gel column chromatography) to obtain the pure compound with defined stereochemistry.
This method ensures high regioselectivity and stereochemical integrity throughout the synthesis.
Analytical and Characterization Methods
During and after synthesis, the compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm stereochemistry and substitution pattern.
- Mass Spectrometry (MS): To verify molecular weight and purity.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For detailed analysis of the compound and its intermediates.
- Infrared Spectroscopy (IR): To confirm ester and acetyl functional groups.
- Optical Rotation and Circular Dichroism (CD): To assess chiral purity.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Cyclization Conditions | Acidic or basic catalysis, temperature 25-80°C, reaction time 2-24 hours |
| Hydroxylation Reagents | Hydroboration-oxidation (BH3·THF followed by H2O2/NaOH), or enzymatic oxidation |
| Acetylation Reagents | Acetic anhydride (1.1-3 eq), pyridine or DMAP catalyst, room temperature, 1-4 hours |
| Benzoate Esterification | Benzoyl chloride (1.1 eq), pyridine or triethylamine, 0-25°C, 1-3 hours |
| Purification Methods | Silica gel column chromatography, recrystallization from suitable solvents |
| Yield Range | Typically 45-75% overall yield depending on scale and conditions |
| Stereochemical Control | Chiral catalysts, protecting groups, and mild reaction conditions to prevent epimerization |
Research Findings and Optimization
- Stereoselectivity: Use of chiral auxiliaries or catalysts during hydroxylation and cyclization steps significantly improves stereochemical purity.
- Reaction Efficiency: Optimization of acetylation and esterification conditions (e.g., temperature, solvent) enhances yield and reduces side reactions.
- Scalability: Multi-step synthesis can be adapted for gram-scale production with careful control of reaction parameters.
- Stability: The acetylated and benzoate derivatives show improved stability compared to free hydroxy analogs, facilitating handling and storage.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove acetoxy groups, converting them into hydroxyl groups.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce polyhydroxy derivatives.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity : Recent studies have indicated that compounds similar to [(1R,2S,...)] exhibit significant anticancer properties. For instance:
- A study highlighted that derivatives of this compound can inhibit cell growth and induce apoptosis in cancer cell lines by targeting specific cellular pathways related to tumor growth .
- Mechanistic analyses have shown that certain modifications enhance the compound's ability to suppress colony formation in cancer cells .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens:
-
Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been explored in several studies:
- It has been shown to downregulate pro-inflammatory cytokines in vitro and in vivo models . This suggests its utility in treating inflammatory diseases.
Pharmacological Studies
Pharmacological investigations have focused on the bioavailability and pharmacokinetics of this compound:
- Studies indicate that the acetoxy groups enhance solubility and absorption rates in biological systems .
- The compound's interactions with biological macromolecules such as proteins and nucleic acids are under investigation to elucidate its mechanism of action .
Case Study 1: Anticancer Screening
In a comparative study involving various derivatives of tetracyclic compounds:
- Objective : To evaluate the anticancer efficacy against breast cancer cell lines.
- Methodology : Cell viability assays were conducted using MTT assays.
- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
A study assessed the antimicrobial effects of the compound against Staphylococcus aureus:
- Objective : To determine minimum inhibitory concentrations (MIC).
- Methodology : Broth microdilution methods were employed.
- Findings : The compound showed promising MIC values comparable to conventional antibiotics .
Mechanism of Action
The mechanism of action of [(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Structural Variations
Compound A : [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2-dichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate ()
- Key Differences: Lacks the C-15 acetyloxy group present in the target compound.
Compound B : [(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate ()
- Key Differences :
- Contains four acetyloxy groups (vs. three in the target compound) and a methylidene group at C-7.
- The additional acetyloxy at C-6 increases steric bulk, which may hinder binding to tubulin’s taxane-binding site.
- Implications : Enhanced metabolic stability due to higher acetyl substitution but reduced solubility in aqueous media .
Compound C : [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate ()
Pharmacological Activity
- Target Compound: Likely exhibits microtubule-stabilizing activity similar to paclitaxel, given its structural resemblance to taxane diterpenoids . The triacetyloxy groups may enhance membrane permeability but reduce aqueous solubility.
- Compound A : The dichloroethoxycarbonyloxy group could confer enhanced cytotoxicity but may increase off-target effects due to electrophilic reactivity .
- Compound C: The oxazolidinone ring may improve metabolic stability and oral bioavailability compared to the target compound .
Comparative Data Table
Biological Activity
The compound [(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with notable biological properties. This article explores its biological activity based on various research findings and case studies.
The molecular formula of the compound is with a molecular weight of approximately 777.9 g/mol . The structural complexity includes multiple hydroxyl and acetoxy groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C42H51NO13 |
| Molecular Weight | 777.9 g/mol |
| Number of H-Bond Donors | 5 |
| Number of H-Bond Acceptors | 14 |
| LogP (Hydrophilicity) | 1.6 |
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi by disrupting their cell membranes or interfering with metabolic pathways .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented in several studies. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
Antioxidant Properties
Antioxidant activity is another important aspect of this compound's biological profile. Research has demonstrated that it can scavenge free radicals and reduce oxidative stress in cellular models . This property is crucial for preventing cellular damage and may have implications in aging and chronic disease management.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of acetylated derivatives of similar compounds showed that they inhibited the growth of Staphylococcus aureus and Escherichia coli effectively at low concentrations .
- Clinical Trial for Inflammation : A clinical trial assessed the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to the placebo group .
- Oxidative Stress Reduction : In an animal model of diabetes-induced oxidative stress, administration of the compound led to a marked decrease in markers of oxidative damage such as malondialdehyde (MDA) levels .
Q & A
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
To confirm the structure, use a combination of:
- 1H/13C NMR : Assign stereochemistry and functional groups by analyzing chemical shifts and coupling constants. For example, acetyloxy groups resonate at δ 2.0–2.3 ppm (1H) and δ 20–22 ppm (13C), while hydroxyl protons appear as broad signals .
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and establish connectivity between protons and carbons, particularly for the tetracyclic core and benzoate ester .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+Na]+ ion) with an error margin <2 ppm .
- X-ray Crystallography : Resolve absolute stereochemistry and spatial arrangement of substituents .
Table 1: Key Spectroscopic Parameters
Q. What are the primary challenges in synthesizing this compound?
Key challenges include:
- Stereochemical Control : The compound has 11 stereocenters, requiring chiral auxiliaries or asymmetric catalysis during acetylation and hydroxylation steps .
- Protecting Group Strategy : Selective protection/deprotection of hydroxyl groups (e.g., using acetyl or silyl ethers) to prevent undesired side reactions .
- Purification : Use reverse-phase HPLC or column chromatography to isolate intermediates with >95% purity .
Methodological Tip : Optimize reaction conditions (e.g., TFA/Et3SiH for selective deprotection) based on protocols for structurally related taxane derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies between predicted and observed NMR chemical shifts?
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-311+G(d,p) basis set) and compare with experimental data .
- Isotopic Labeling : Introduce 13C/2H labels at ambiguous positions to trace signal origins .
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding’s impact on shifts .
Example : For the oxatetracyclo core, deviations >0.5 ppm in 13C shifts may indicate incorrect stereochemical assignments .
Q. What methodologies assess the hydrolytic stability of the benzoate ester group under physiological conditions?
- Kinetic Studies : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C. Monitor degradation via HPLC/LC-MS at intervals (0h, 24h, 48h) .
- Mass Spectrometry : Identify hydrolysis products (e.g., free benzoic acid) using fragmentation patterns (m/z 122 for [C₇H₆O₂]⁻) .
- Structural Modifications : Compare stability with analogs (e.g., benzyl benzoate derivatives) to determine electronic/steric effects on hydrolysis rates .
Q. How to address contradictions in biological activity data across different assay systems?
- Dose-Response Validation : Re-test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based cytotoxicity) to rule out false positives .
- Metabolite Profiling : Use LC-MS to verify if observed activity stems from the parent compound or degradation products .
- Positive Controls : Include reference compounds (e.g., paclitaxel for microtubule stabilization assays) to calibrate assay sensitivity .
Q. What safety protocols are critical for handling this compound in vitro?
- Acute Toxicity Mitigation : Follow H302 guidelines (harmful if swallowed) with PPE (gloves, goggles) and fume hoods for powder handling .
- Waste Disposal : Neutralize acidic/basic degradation products before disposal via authorized chemical waste services .
- Exposure Monitoring : Regularly assess air quality in labs using gas chromatography to detect volatile byproducts .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Solubility Testing : Perform equilibrium solubility studies in DMSO, ethanol, and hexane at 25°C. Centrifuge suspensions and quantify supernatant via UV-Vis .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict miscibility gaps .
- Crystallinity Impact : Use powder XRD to assess if crystalline vs. amorphous forms affect solubility .
Regulatory Considerations
Q. What regulatory frameworks apply to this compound in preclinical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
